molecular formula C27H23BrN2O3 B3826521 N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-ethoxybenzohydrazide

N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-ethoxybenzohydrazide

Cat. No. B3826521
M. Wt: 503.4 g/mol
InChI Key: NHRHVDQIUVXLSU-STBIYBPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-ethoxybenzohydrazide, also known as BON, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BON is a hydrazone derivative of 4-ethoxybenzohydrazide, which is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-ethoxybenzohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-ethoxybenzohydrazide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-ethoxybenzohydrazide has also been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-ethoxybenzohydrazide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit tumor cell proliferation, induce apoptosis, and inhibit angiogenesis. N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-ethoxybenzohydrazide has also been shown to reduce inflammation and oxidative stress in various models. Additionally, N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-ethoxybenzohydrazide has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative disease.

Advantages and Limitations for Lab Experiments

N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-ethoxybenzohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a high degree of stability under various conditions. However, N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-ethoxybenzohydrazide also has some limitations. It exhibits poor solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-ethoxybenzohydrazide has not been extensively studied in vivo, which limits its potential applications in animal models.

Future Directions

There are several future directions for research on N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-ethoxybenzohydrazide. One potential area of research is the development of more efficient synthesis methods for N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-ethoxybenzohydrazide and its derivatives. Another area of research is the investigation of the potential use of N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-ethoxybenzohydrazide as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-ethoxybenzohydrazide and its derivatives, as well as their potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.

Scientific Research Applications

N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-ethoxybenzohydrazide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties. N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-ethoxybenzohydrazide has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-ethoxybenzohydrazide has been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

N-[(E)-[2-[(3-bromophenyl)methoxy]naphthalen-1-yl]methylideneamino]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23BrN2O3/c1-2-32-23-13-10-21(11-14-23)27(31)30-29-17-25-24-9-4-3-7-20(24)12-15-26(25)33-18-19-6-5-8-22(28)16-19/h3-17H,2,18H2,1H3,(H,30,31)/b29-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRHVDQIUVXLSU-STBIYBPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OCC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OCC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-[2-[(3-bromophenyl)methoxy]naphthalen-1-yl]methylideneamino]-4-ethoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-ethoxybenzohydrazide
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N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-ethoxybenzohydrazide

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